molecular formula C18H15N3O4 B2408494 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide CAS No. 1209933-87-8

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide

Cat. No. B2408494
CAS RN: 1209933-87-8
M. Wt: 337.335
InChI Key: LKKKMJHUQKFHRW-UHFFFAOYSA-N
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Description

“N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide” is a chemical compound . It’s a derivative of 2,3-dihydrobenzo[b][1,4]dioxin .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

  • N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide is involved in the synthesis of various heterocyclic compounds. For instance, a study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as potential anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Catalysis and Organic Transformations

  • The picolinamide group, part of the chemical structure of this compound, has been utilized in oxidation reactions. One study demonstrated its role in sp3 C–H bond oxidation, using ferrocene as a catalyst, suggesting its potential in organic synthesis (Dolui, Hazra, Deb, & Elias, 2019).

Pharmaceutical Research

  • Although direct references to this compound in pharmaceutical research were not found, related compounds with benzodioxin and picolinamide structures have been investigated for potential therapeutic applications. For example, a study on 5-aroylindolyl-substituted hydroxamic acids, with structural similarities, revealed their potential in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Enzyme Inhibitory Activities

  • Related compounds have been synthesized for their enzyme inhibitory potential, targeting enzymes like α-glucosidase and acetylcholinesterase. This suggests potential areas of application for compounds with similar structures, including this compound (Abbasi et al., 2019).

properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(14-3-1-2-6-19-14)20-11-13-10-16(25-21-13)12-4-5-15-17(9-12)24-8-7-23-15/h1-6,9-10H,7-8,11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKKMJHUQKFHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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